Timefurone
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Overview
Description
Timefurone is a chemical compound with the molecular formula C15H14O5S. It is known for its lipid-altering and antiatherogenic properties, making it a subject of interest in the field of cardiovascular research . This compound has been evaluated for its effects on lipoprotein cholesterol and has shown promising results in reducing atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Timefurone can be synthesized through a series of chemical reactions involving the lithiation and tritiation of a silyllated derivative of khellinone at the C-2 position. This is followed by converting the labeled khellinone into this compound . Another method involves dismantling the pyrone ring of khellin and reconstructing it with the incorporation of carbon-14 .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Specific details on the industrial production methods are not widely available in the public domain.
Chemical Reactions Analysis
Types of Reactions
Timefurone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced analogs of this compound.
Scientific Research Applications
Timefurone has several scientific research applications, including:
Cardiovascular Research: This compound has been studied for its potential to reduce atherosclerosis and alter lipid profiles.
Biological Studies: It is used in studies involving lipid metabolism and cardiovascular health.
Medical Research: this compound’s antiatherogenic properties make it a candidate for developing new therapeutic agents for cardiovascular diseases.
Industrial Applications: this compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Timefurone exerts its effects primarily by reducing low-density lipoprotein cholesterol (LDL-C) levels . It acts on specific molecular targets involved in lipid metabolism, thereby preventing the development of atherosclerosis. The exact molecular pathways and targets are still under investigation, but it is known to influence lipid distribution and composition .
Comparison with Similar Compounds
Similar Compounds
Khellin: A natural compound from which timefurone is derived. It has similar lipid-altering properties.
Squalene Synthase Inhibitors: Compounds like EP2306 that reduce atherosclerosis by inhibiting squalene synthase.
Isoflavones: Compounds found in soy products that have lipid-altering effects.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows it to effectively reduce LDL-C levels and prevent atherosclerosis. Its synthetic routes and the ability to label it with isotopes like tritium and carbon-14 make it a valuable tool in scientific research .
Properties
CAS No. |
76301-19-4 |
---|---|
Molecular Formula |
C15H14O5S |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4,9-dimethoxy-7-(methylsulfanylmethyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C15H14O5S/c1-17-12-9-4-5-19-13(9)15(18-2)14-11(12)10(16)6-8(20-14)7-21-3/h4-6H,7H2,1-3H3 |
InChI Key |
SWKFRGASPZPNBV-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CSC |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CSC |
Key on ui other cas no. |
76301-19-4 |
Synonyms |
4,9-dimethoxy-7-((methylthio)methyl)-5H-furo(3,2g)(1)benzopyran-5-one timefurone U-56321 |
Origin of Product |
United States |
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